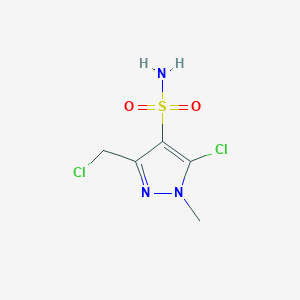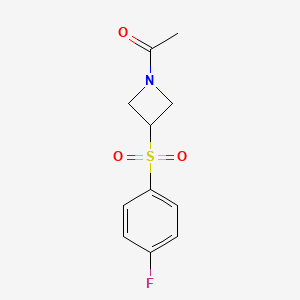
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone, also known as FSAE, is a chemical compound that belongs to the class of azetidinones. It has gained significant attention in scientific research due to its potential applications in drug discovery and development.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone involves the reaction of 4-fluorobenzenesulfonyl chloride with azetidine followed by the addition of ethylmagnesium bromide to the resulting intermediate.
Starting Materials
4-fluorobenzenesulfonyl chloride, azetidine, ethylmagnesium bromide
Reaction
Step 1: 4-fluorobenzenesulfonyl chloride is reacted with azetidine in the presence of a base such as triethylamine to form the intermediate 3-((4-fluorophenyl)sulfonyl)azetidine., Step 2: Ethylmagnesium bromide is added to the intermediate in the presence of a catalyst such as copper iodide to form the final product 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone.
Mecanismo De Acción
The mechanism of action of 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone is not fully understood. However, studies have suggested that it may act by inhibiting enzymes involved in the growth and proliferation of cancer cells and bacteria. 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone has also been found to modulate the immune response, leading to reduced inflammation.
Efectos Bioquímicos Y Fisiológicos
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone has been shown to have both biochemical and physiological effects. It has been found to inhibit the activity of specific enzymes involved in cancer cell growth and bacterial cell wall synthesis. 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone has also been found to reduce inflammation by modulating the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising activity against various diseases. However, 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone is still in the early stages of development, and more research is needed to fully understand its potential. Additionally, 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone may have limitations in terms of its stability and solubility, which may affect its activity and efficacy.
Direcciones Futuras
There are several future directions for 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone research. One area of focus is the optimization of the synthesis method to improve the yield and purity of 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone. Another area of focus is the investigation of 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone's activity against specific types of cancer and bacteria. Additionally, more research is needed to understand the mechanism of action of 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone and its potential as a lead compound for drug discovery and development.
Conclusion
In conclusion, 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. Its synthesis method has been optimized, and it has shown promising activity against various diseases. Further research is needed to fully understand its potential and optimize its use in lab experiments.
Aplicaciones Científicas De Investigación
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone has shown potential as a lead compound in drug discovery and development. It has been studied for its activity against various diseases, including cancer, inflammation, and infectious diseases. 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also shown promising activity against antibiotic-resistant bacteria.
Propiedades
IUPAC Name |
1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3S/c1-8(14)13-6-11(7-13)17(15,16)10-4-2-9(12)3-5-10/h2-5,11H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJJWBDWGMRNPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

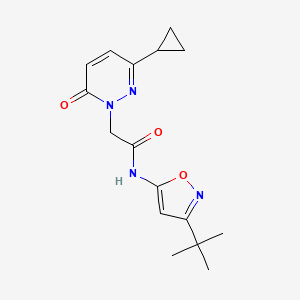
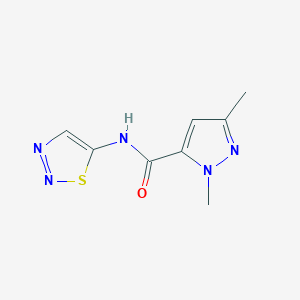
![(1R,5R,7R,9R,10S,13R,15S)-7-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)oxan-2-yl]oxy-15-hydroxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B2933403.png)
![5,6-dichloro-N-[2-[4-(difluoromethoxy)phenyl]ethyl]pyridine-3-carboxamide](/img/structure/B2933404.png)
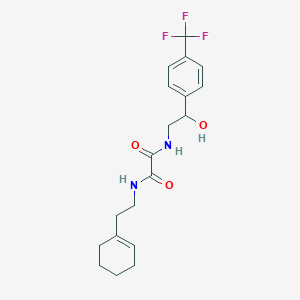
![ethyl 2-({[2-(4-ethylphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]acetyl}amino)benzoate](/img/structure/B2933407.png)
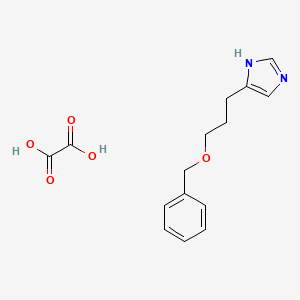
![3-Bromo-N-[cyano(cyclopropyl)methyl]-4-fluorobenzamide](/img/structure/B2933411.png)
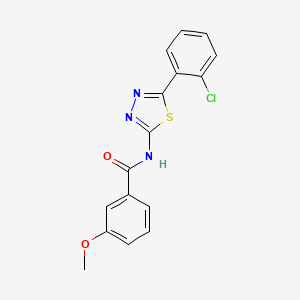
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2933415.png)
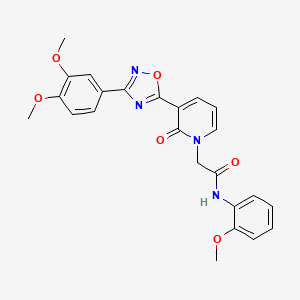
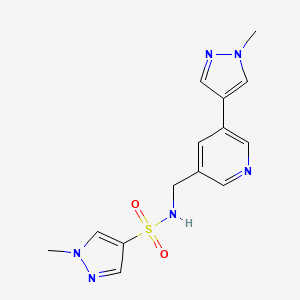
![2-(((5,6-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl)thio)acetic acid](/img/structure/B2933419.png)
